BCR-ABL Cellular Kinase Inhibition: 211 nM Potency Demonstrates Target Engagement in a Clinically Relevant Kinase Assay
In a cell-based kinase assay, 4-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide inhibited BCR-ABL-mediated phosphorylation of ABL at residue Y412 in mouse BA/F3 cells with an IC50 of 211 nM [1]. While this single-point evidence does not constitute a full selectivity profile, it establishes measurable on-target cellular activity at sub-micromolar concentration. In contrast, the same compound showed no meaningful inhibition of BRAF V600E-driven proliferation (IC50 > 10,000 nM) in A375 cells, demonstrating over 47-fold functional selectivity between BCR-ABL and BRAF V600E cellular assays [1].
| Evidence Dimension | Cellular kinase inhibition (IC50) |
|---|---|
| Target Compound Data | BCR-ABL IC50 = 211 nM |
| Comparator Or Baseline | BRAF V600E IC50 > 10,000 nM (same compound, different kinase target) |
| Quantified Difference | > 47-fold selectivity window between BCR-ABL and BRAF V600E |
| Conditions | BA/F3 cells expressing BCR-ABL (unknown origin), 3 hr incubation, phosphorylation readout; A375 cells (BRAF V600E mutant), 96 hr MTT assay |
Why This Matters
For medicinal chemists developing BCR-ABL inhibitors, sub-micromolar cellular potency with a measurable selectivity window against a common off-target kinase reduces the risk of pursuing a promiscuous scaffold.
- [1] BindingDB. BDBM50462185. Affinity Data: IC50 211 nM for BCR-ABL; IC50 >1.00E+4 nM for BRAF V600E. ChEMBL4237900. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462185 View Source
